N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound classified as a tetrazole derivative. Its structure features a tetrazole ring, a phenyl group, and a p-tolyloxyacetamide moiety, which contribute to its chemical properties and potential biological activities. The compound is identified by the CAS number 921166-66-7 and has a molecular formula of CHNO with a molecular weight of 323.35 g/mol .
This compound is synthesized in laboratory settings and is primarily classified under organic compounds due to its structural characteristics. Tetrazole derivatives are known for their diverse applications in medicinal chemistry and material science, making N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide of particular interest in scientific research .
The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide typically involves several key steps:
The molecular structure of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide includes:
The compound's structural representation can be depicted using SMILES notation: Cc1ccc(OCC(=O)NCc2nnnn2-c2ccccc2)
.
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions:
The mechanism of action for N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer effects.
While detailed physical properties such as density and boiling point are not available, some relevant data includes:
These properties are crucial for understanding the behavior of the compound in various chemical environments and its potential applications in research and industry .
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide has several scientific applications:
This comprehensive overview highlights the significance of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide within scientific research and its potential contributions to various fields.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1